4-Piperazino-2-(trifluoromethyl)quinazoline

Antimycobacterial Tuberculosis SAR

This 4-piperazinyl-2-(trifluoromethyl)quinazoline scaffold is the definitive starting material for medicinal chemistry programs targeting PDGFR-family kinases (Flt-3, c-Kit) or developing antimycobacterial agents. The C2 trifluoromethyl group enhances metabolic stability, while the unsubstituted C4 piperazine provides a critical secondary amine for both kinase active-site hydrogen bonding and further N-derivatization. Using generic C4-amine or C6/C7-dimethoxy analogs fundamentally alters lipophilicity and target engagement; procuring this exact substitution pattern ensures SAR data integrity and synthetic fidelity. Ideal as a reference standard for anticancer SAR campaigns (baseline IC50 5–10 µM against HepG2/MCF-7).

Molecular Formula C13H13F3N4
Molecular Weight 282.26 g/mol
CAS No. 401567-99-5
Cat. No. B1353659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperazino-2-(trifluoromethyl)quinazoline
CAS401567-99-5
Molecular FormulaC13H13F3N4
Molecular Weight282.26 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC(=NC3=CC=CC=C32)C(F)(F)F
InChIInChI=1S/C13H13F3N4/c14-13(15,16)12-18-10-4-2-1-3-9(10)11(19-12)20-7-5-17-6-8-20/h1-4,17H,5-8H2
InChIKeyLWSGBZTUVZBWPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Piperazino-2-(trifluoromethyl)quinazoline (CAS: 401567-99-5) – Procurement-Grade Chemical for Kinase-Focused Medicinal Chemistry


4-Piperazino-2-(trifluoromethyl)quinazoline (CAS: 401567-99-5; IUPAC: 4-(piperazin-1-yl)-2-(trifluoromethyl)quinazoline) is a synthetic quinazoline derivative featuring a piperazine substituent at the C4 position and a trifluoromethyl group at the C2 position of the bicyclic core [1]. The compound has a molecular weight of 282.26 g/mol, calculated XLogP3-AA of 2.3, a single hydrogen bond donor (secondary amine of piperazine), and seven hydrogen bond acceptors [2]. Commercially available from multiple suppliers at purities ranging from 95% to ≥98%, this compound serves primarily as a versatile chemical building block and a reference scaffold in the design of kinase inhibitors and antimicrobial agents .

Critical Procurement Risk: Why Structurally Similar 2-(Trifluoromethyl)quinazoline Analogs Cannot Substitute for 4-Piperazino-2-(trifluoromethyl)quinazoline


The precise substitution pattern—specifically the combination of a C2 trifluoromethyl group and a C4 unsubstituted piperazine ring—dictates the compound's distinct hydrogen bonding capacity, lipophilicity, and molecular recognition profile. Generic substitution with other commercially available 2-(trifluoromethyl)quinazoline derivatives (e.g., those with C4-amine or C6/C7-dimethoxy modifications) fundamentally alters the scaffold's physicochemical properties and biological target engagement [1]. For instance, the presence of a free secondary amine in the piperazine ring (vs. N-substituted piperazines or morpholines) directly impacts the ability to form key interactions with kinase active sites and provides a unique synthetic handle for further derivatization [2]. Using an incorrect analog in a synthetic route or biological assay compromises both chemical fidelity and the interpretability of structure-activity relationship (SAR) data. The following quantitative evidence establishes the compound's position within its chemical class.

Quantitative Comparative Evidence for 4-Piperazino-2-(trifluoromethyl)quinazoline Against Closest In-Class Analogs


Antimycobacterial Potency of Trifluoromethyl-Substituted Piperazine-Fused Quinazoline vs. Halogen and Hydroxy Analogs

In a series of 1,3,4-thiadiazole and piperazine-fused hybrid quinazoline derivatives, the trifluoromethyl-substituted analog (7f), which contains the 4-piperazino-2-(trifluoromethyl)quinazoline core motif, demonstrated potent antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain. A secondary assay using the Lowenstein-Jensen MIC method revealed that compound 7f exhibited an MIC in the range of 3.12–6.25 µg/mL [1]. This activity was comparable to the bromo-substituted (7c) and hydroxy-substituted (7h) analogs within the same series, confirming that the trifluoromethyl group contributes to the scaffold's antimicrobial potency.

Antimycobacterial Tuberculosis SAR

Selective Kinase Inhibition Profile of 4-Piperazinylquinazoline Scaffold: Benchmarking Against PDGFR-Family Kinases

While specific IC50 data for the unsubstituted parent compound 4-Piperazino-2-(trifluoromethyl)quinazoline is not reported in the primary literature, the 4-piperazinylquinazoline scaffold has been extensively characterized as a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase family. An optimized analog in this series, CT53518 (tandutinib), demonstrated IC50 values of 50-200 nM against Flt-3, βPDGFR, and c-Kit receptor phosphorylation, with 15-20-fold selectivity over CSF-1R [1]. This establishes a clear class-level benchmark: the 4-piperazinyl substitution pattern is critical for achieving high-affinity kinase inhibition and oral bioavailability (F > 50%, T1/2 > 8 h) [2].

Kinase Inhibitor PDGFR FLT3 c-Kit

Cytotoxicity Profile: Moderate Antiproliferative Activity Across Cancer Cell Lines

In vitro cytotoxicity screening of the parent compound 4-Piperazino-2-(trifluoromethyl)quinazoline revealed moderate antiproliferative effects. The compound exhibited IC50 values ranging from 5 to 10 µM against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines . This activity, while not exceptionally potent, confirms that the unsubstituted piperazine-trifluoromethylquinazoline core possesses intrinsic anticancer properties. For comparison, more highly optimized 2-(trifluoromethyl)quinazoline derivatives can achieve sub-micromolar IC50 values (e.g., compound 10b: 3.02-3.98 µM against PC3, LNCaP, K562 [1]; compound 13a: 134.7 nM against K562 [2]), indicating that further structural elaboration significantly enhances potency.

Anticancer Cytotoxicity IC50

Validated Research Applications for 4-Piperazino-2-(trifluoromethyl)quinazoline Based on Quantitative Evidence


Kinase Inhibitor Drug Discovery: Building Block for PDGFR/FLT3/c-Kit Targeted Agents

The 4-piperazinylquinazoline core is a proven pharmacophore for developing orally bioavailable kinase inhibitors. As demonstrated by the clinical candidate CT53518 (tandutinib), the scaffold enables potent inhibition of Flt-3, βPDGFR, and c-Kit with IC50 values of 50-200 nM and desirable pharmacokinetics (F > 50%, T1/2 > 8 h) [1]. 4-Piperazino-2-(trifluoromethyl)quinazoline serves as an ideal starting material for synthesizing new analogs in this class, with the C2 trifluoromethyl group enhancing metabolic stability and the C4 piperazine providing a versatile handle for N-substitution [2]. Procurement is essential for any medicinal chemistry program targeting PDGFR-family kinases or FLT3-driven malignancies.

Antimycobacterial Lead Optimization: Development of Novel Anti-Tuberculosis Agents

The trifluoromethyl-substituted piperazine-fused quinazoline core (represented by analog 7f) has demonstrated MIC values of 3.12–6.25 µg/mL against Mycobacterium tuberculosis H37Rv [3]. This potency, comparable to other halogenated analogs in the series, validates the scaffold as a hit for further optimization. Researchers procuring 4-Piperazino-2-(trifluoromethyl)quinazoline can use it as a key intermediate to synthesize focused libraries aimed at improving antimycobacterial activity and selectivity, leveraging the established SAR that the trifluoromethyl group is well-tolerated in this context.

Anticancer SAR Studies: Baseline Reference for Quinazoline-Based Antiproliferative Agents

With a reported IC50 of 5-10 µM against HepG2 and MCF-7 cancer cells, 4-Piperazino-2-(trifluoromethyl)quinazoline provides a well-defined baseline for assessing the impact of structural modifications on cytotoxicity . The compound's moderate activity is ideal for SAR campaigns: any novel derivative synthesized from this scaffold that achieves sub-micromolar potency (e.g., < 1 µM) represents a meaningful improvement. This makes the parent compound an indispensable control and reference standard for laboratories engaged in quinazoline-based anticancer drug discovery [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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